

# Application Notes and Protocols: GNE-1858 in Syngeneic Mouse Tumor Models

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## Compound of Interest

Compound Name: GNE-1858

Cat. No.: B8104000

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## Introduction

**GNE-1858** is a potent and ATP-competitive inhibitor of Hematopoietic Progenitor Kinase-1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a negative feedback regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell proliferation and effector functions.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. These application notes provide an overview of the use of **GNE-1858** and other potent HPK1 inhibitors in syngeneic mouse tumor models, including detailed experimental protocols and expected outcomes.

Disclaimer: As of the latest available data, specific in vivo efficacy studies for **GNE-1858** in syngeneic mouse tumor models have not been publicly detailed. The following data and protocols are based on studies with other potent and selective HPK1 inhibitors, such as Compound K and BGB-15025, which are expected to have similar mechanisms of action and anti-tumor effects.

## Mechanism of Action of HPK1 Inhibition

HPK1 is a crucial negative regulator within the T-cell activation cascade. Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 activation downstream of the TCR leads to the phosphorylation of

key adaptor proteins, such as SLP-76. This phosphorylation event ultimately dampens the T-cell response. By inhibiting HPK1, **GNE-1858** is expected to block this negative feedback loop, leading to enhanced and sustained T-cell activation, proliferation, and cytokine production, thereby promoting a more robust anti-tumor immune response.

**Caption:** HPK1 Signaling Pathway in T-Cell Activation.

## Data from Syngeneic Mouse Tumor Models with Potent HPK1 Inhibitors

The following tables summarize representative data from preclinical studies of potent HPK1 inhibitors in commonly used syngeneic mouse tumor models.

**Table 1: Monotherapy Efficacy of HPK1 Inhibitors**

Compound	Mouse Strain	Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Compound K	C57BL/6	MC38 (Colon)	100 mg/kg, BID, PO	Moderate	<a href="#">[2]</a>
BGB-15025	C57BL/6	GL261 (Glioma)	Not specified	Active as single agent	<a href="#">[3]</a>
Insilico Compound	BALB/c	CT26 (Colon)	30 mg/kg, BID, PO	42%	<a href="#">[4]</a>
DS21150768	C57BL/6	B16-BL6 (Melanoma)	100 mg/kg, QOD, PO	Significant	<a href="#">[5]</a>

**Table 2: Combination Therapy Efficacy with Anti-PD-1**

Compound	Mouse Strain	Tumor Model	Dosing Regimen	Outcome	Reference
Compound K	C57BL/6	MC38 (Colon)	100 mg/kg BID PO + anti-PD-1	Synergistic anti-tumor efficacy	<a href="#">[2]</a>
BGB-15025	BALB/c	CT26 (Colon)	Not specified + anti-PD-1	Combination effect observed	<a href="#">[6]</a>
BGB-15025	BALB/c	EMT-6 (Breast)	Not specified + anti-PD-1	Combination effect observed	<a href="#">[6]</a>
Insilico Compound	BALB/c	CT26 (Colon)	30 mg/kg BID PO + anti- PD-1	95% TGI	<a href="#">[4]</a>
DS21150768	BALB/c	CT26.WT (Colon)	100 mg/kg QOD PO + anti-PD-1	Significant tumor growth inhibition	<a href="#">[5]</a>

## Experimental Protocols

Below are detailed protocols for evaluating the efficacy of an HPK1 inhibitor, such as **GNE-1858**, in a syngeneic mouse tumor model. The MC38 colon adenocarcinoma model in C57BL/6 mice is provided as a representative example.

### I. Cell Culture and Animal Models

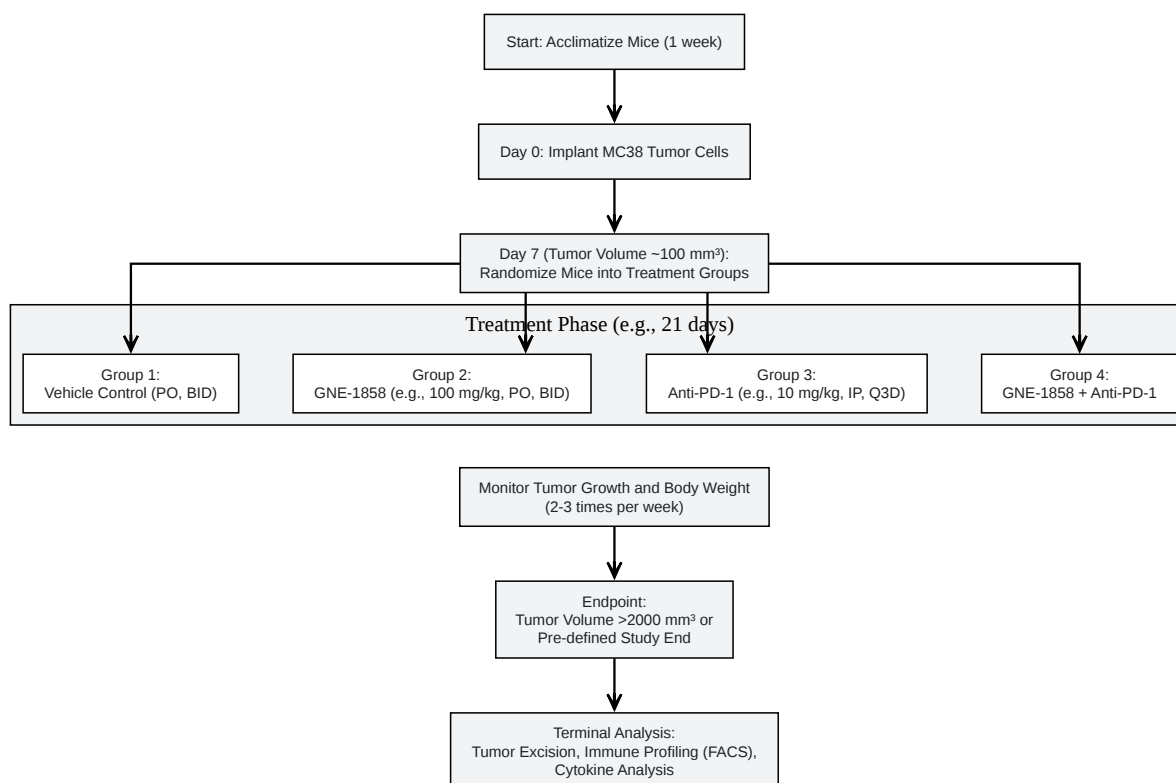
- Cell Line: Murine colon adenocarcinoma MC38 cells.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>. Passage cells every 2-3 days to maintain exponential growth. Ensure cells are free from mycoplasma contamination.

- Animal Strain: Female C57BL/6 mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

## II. Tumor Implantation

- Harvest MC38 cells during their exponential growth phase.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS at a concentration of  $5 \times 10^6$  cells per 100  $\mu\text{L}$ .
- Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension ( $0.5 \times 10^6$  cells) into the right flank of each C57BL/6 mouse.

## III. Experimental Workflow



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**Caption:** Experimental Workflow for a Syngeneic Tumor Model Study.

## IV. Dosing and Administration

- **GNE-1858** Formulation (Example): Prepare a suspension of **GNE-1858** in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

- Treatment Groups:
  - Group 1: Vehicle control (e.g., 0.5% MC + 0.2% Tween 80), administered orally (PO) twice daily (BID).
  - Group 2: **GNE-1858** (e.g., 100 mg/kg), administered PO, BID.
  - Group 3: Isotype control antibody, administered intraperitoneally (IP) every 3 days (Q3D).
  - Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg), administered IP, Q3D.
  - Group 5: **GNE-1858** (e.g., 100 mg/kg, PO, BID) + Anti-PD-1 antibody (e.g., 10 mg/kg, IP, Q3D).
- Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 100 mm<sup>3</sup>. Randomize mice into treatment groups.
- Dosing Volume: Typically 100-200 µL per mouse, adjusted for body weight.

## V. Monitoring and Endpoints

- Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula:  $(\text{Width}^2 \times \text{Length}) / 2$ .
- Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
- Clinical Observations: Observe mice daily for any signs of distress or adverse reactions to the treatment.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm<sup>3</sup>) or at the end of the study period.

## VI. Pharmacodynamic and Immune Analysis

- Tissue Collection: At the study endpoint, collect tumors, spleens, and draining lymph nodes.

- **Flow Cytometry:** Prepare single-cell suspensions from tumors and lymphoid organs. Stain with fluorescently labeled antibodies to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
- **Cytokine Analysis:** Measure cytokine levels (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-2) in the plasma or from stimulated splenocytes using techniques like ELISA or multiplex bead arrays.
- **Immunohistochemistry:** Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune-related markers.

## Conclusion

Inhibition of HPK1 with small molecules like **GNE-1858** represents a promising approach to enhance anti-tumor immunity. Based on preclinical data from other potent HPK1 inhibitors, **GNE-1858** is anticipated to show single-agent anti-tumor activity and to synergize with immune checkpoint inhibitors in syngeneic mouse tumor models. The protocols outlined above provide a framework for evaluating the in vivo efficacy and mechanism of action of **GNE-1858** and other HPK1 inhibitors.

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